1-(2,4-Dimethoxybenzyl)urea
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Overview
Description
1-(2,4-Dimethoxybenzyl)urea is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, including sorafenib . The compound features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to a urea moiety.
Mechanism of Action
Mode of Action
The mode of action of urea derivatives can vary widely. Some urea derivatives are known to form multiple stable hydrogen bonds with their targets, influencing the function of these targets
Biochemical Pathways
Urea derivatives can be involved in a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some urea derivatives are involved in the regulation of protein folding and other cellular processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of urea derivatives can vary depending on their specific chemical structures. Some urea derivatives are known to be highly soluble and can be readily absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of urea derivatives can vary widely, depending on their specific targets and modes of action. Some urea derivatives are known to influence protein function, cellular signaling pathways, and other cellular processes .
Action Environment
The action, efficacy, and stability of urea derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Some urea derivatives are known to be stable under a variety of conditions .
Preparation Methods
The synthesis of 1-(2,4-Dimethoxybenzyl)urea typically involves the reaction of 2,4-dimethoxybenzylamine with an isocyanate or a carbamoyl chloride. One common method is the reaction of 2,4-dimethoxybenzylamine with phosgene to form the corresponding isocyanate, which then reacts with ammonia or an amine to yield the urea derivative . Industrial production methods often involve the use of safer alternatives to phosgene, such as oxalyl chloride, to generate the isocyanate intermediate .
Chemical Reactions Analysis
1-(2,4-Dimethoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)urea has several applications in scientific research:
Comparison with Similar Compounds
1-(2,4-Dimethoxybenzyl)urea can be compared with other benzylurea derivatives, such as:
1-(2,4-Dichlorobenzyl)urea: Similar structure but with chlorine substituents instead of methoxy groups, leading to different chemical and biological properties.
1-(2,4-Dimethylbenzyl)urea: Features methyl groups instead of methoxy groups, affecting its reactivity and applications.
1-(2,4-Dihydroxybenzyl)urea: Contains hydroxyl groups, which can form hydrogen bonds and influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-4-3-7(6-12-10(11)13)9(5-8)15-2/h3-5H,6H2,1-2H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAHGDZAQREPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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